(R)-1-Amino-1-(3-fluoro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Amino-1-(3-fluoro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol is a chiral compound with significant interest in various scientific fields due to its unique structural features and potential applications. The presence of both fluorine and trifluoromethyl groups in its structure imparts distinct physicochemical properties, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Amino-1-(3-fluoro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol typically involves multi-step organic reactions One common method includes the use of chiral catalysts to achieve the desired enantiomeric form
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to meet the demands of industrial applications.
Chemical Reactions Analysis
Types of Reactions
®-1-Amino-1-(3-fluoro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, ®-1-Amino-1-(3-fluoro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its fluorinated groups can enhance binding affinity and selectivity towards specific biological targets, making it a valuable tool in drug discovery and development.
Medicine
In medicine, ®-1-Amino-1-(3-fluoro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol is investigated for its potential therapeutic applications. Its unique properties may contribute to the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of ®-1-Amino-1-(3-fluoro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound’s fluorinated groups can enhance its binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated amines and alcohols, such as:
- ®-1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-ol
- ®-1-Amino-1-(3,4-difluorophenyl)-2-methylpropan-2-ol
- ®-1-Amino-1-(3-trifluoromethylphenyl)-2-methylpropan-2-ol
Uniqueness
What sets ®-1-Amino-1-(3-fluoro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol apart is the combination of both fluorine and trifluoromethyl groups in its structure. This unique arrangement imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13F4NO |
---|---|
Molecular Weight |
251.22 g/mol |
IUPAC Name |
(1R)-1-amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H13F4NO/c1-10(2,17)9(16)6-3-4-7(8(12)5-6)11(13,14)15/h3-5,9,17H,16H2,1-2H3/t9-/m1/s1 |
InChI Key |
KSAPENJVDFGDNH-SECBINFHSA-N |
Isomeric SMILES |
CC(C)([C@@H](C1=CC(=C(C=C1)C(F)(F)F)F)N)O |
Canonical SMILES |
CC(C)(C(C1=CC(=C(C=C1)C(F)(F)F)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.